2-Chloro-1-(3-methylpyridin-2-YL)ethanone
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Overview
Description
2-Chloro-1-(3-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a chlorinated derivative of ethanone, where the chlorine atom is attached to the first carbon of the ethanone chain, and a 3-methylpyridin-2-yl group is attached to the second carbon. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methylpyridin-2-yl)ethanone typically involves the chlorination of 1-(3-methylpyridin-2-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones such as 1-(3-methylpyridin-2-yl)ethanone derivatives.
Reduction: Formation of 2-chloro-1-(3-methylpyridin-2-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-methylpyridin-2-yl)acetic acid.
Scientific Research Applications
2-Chloro-1-(3-methylpyridin-2-yl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: A similar compound with a different substitution pattern on the pyridine ring.
2-Chloro-1-(2-methylpyridin-3-yl)ethanone: Another isomer with the chlorine and methyl groups in different positions.
Uniqueness
2-Chloro-1-(3-methylpyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-1-(3-methylpyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6-3-2-4-10-8(6)7(11)5-9/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKZHKSNVNESSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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